Cas no 849924-49-8 ((R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine)
![(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine structure](https://ja.kuujia.com/scimg/cas/849924-49-8x500.png)
(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine 化学的及び物理的性質
名前と識別子
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- (R)-1-((Sp)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl)-ethylbis(2-methylphenyl)phosphine
- [(1R)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopenta-2,4-dien-1-yl]ethyl]-bis(2-methylphenyl)phosphane,cyclopenta-1,3-diene,iron(2+)
- [(1R)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopenta-2,4-dien-1-yl]ethyl]-bis(2-methylphenyl)phosphane
- cyclopenta-1,3-diene
- iron(2+)
- Josiphos SL-J425-1
- (R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine
- (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine
- (R)-1-[(Sp)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine
-
- MDL: MFCD08561166
- インチ: 1S/C39H43O2P2.C5H5.Fe/c1-25-15-10-12-18-35(25)42(36-19-13-11-16-26(36)2)31(7)34-17-14-20-37(34)43(32-21-27(3)38(40-8)28(4)22-32)33-23-29(5)39(41-9)30(6)24-33;1-2-4-5-3-1;/h10-24,31H,1-9H3;1-5H;
- InChIKey: WONLWQAKBNPXTQ-UHFFFAOYSA-N
- SMILES: [Fe].P(C1C=CC=CC=1C)(C1C=CC=CC=1C)C(C)[C]1[CH][CH][CH][C]1P(C1C=C(C)C(=C(C)C=1)OC)C1C=C(C)C(=C(C)C=1)OC.[CH]1[CH][CH][CH][CH]1 |^1:18,19,20,21,22,44,45,46,47,48|
計算された属性
- 精确分子量: 726.247890 g/mol
- 同位素质量: 726.247890 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 49
- 回転可能化学結合数: 9
- 複雑さ: 785
- 共价键单元数量: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5
- 分子量: 726.6
じっけんとくせい
- Color/Form: No data avaiable
- ゆうかいてん: No data available
- Boiling Point: No data available
- フラッシュポイント: No data available
- じょうきあつ: No data available
(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- 储存条件:4°Cで貯蔵して、-4°Cはもっと良いです
(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R835576-100mg |
(R)-1-((Sp)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl)-ethylbis(2-methylphenyl)phosphine |
849924-49-8 | 97% | 100mg |
¥549.00 | 2022-08-31 | |
ChemScence | CS-0108419-50mg |
(R)-1-[(Sp)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine |
849924-49-8 | ≥97.0% | 50mg |
$52.0 | 2022-04-26 | |
Ambeed | A275430-50mg |
(R)-1-{(Sp)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine |
849924-49-8 | 98% | 50mg |
$32.0 | 2024-07-24 | |
Ambeed | A275430-100mg |
(R)-1-{(Sp)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine |
849924-49-8 | 98% | 100mg |
$47.0 | 2024-07-24 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj1529-100mg |
(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine |
849924-49-8 | 97%,99%ee | 100mg |
¥439.0 | 2024-07-19 | |
Aaron | AR003CWM-50mg |
(R)-1-{(Sp)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine |
849924-49-8 | 97% | 50mg |
$43.00 | 2025-02-10 | |
A2B Chem LLC | AB55594-100mg |
(R)-1-((Sp)-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl)-ethylbis(2-methylphenyl)phosphine |
849924-49-8 | 98% | 100mg |
$35.00 | 2024-04-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RD062-50mg |
(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine |
849924-49-8 | 98% | 50mg |
441.0CNY | 2021-07-15 | |
Ambeed | A275430-250mg |
(R)-1-{(Sp)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine |
849924-49-8 | 98% | 250mg |
$93.0 | 2024-07-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R45600-100mg |
[(1R)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopenta-2,4-dien-1-yl]ethyl]-bis(2-methylphenyl)phosphane,cyclopenta-1,3-diene,iron(2+) |
849924-49-8 | 100mg |
¥1268.0 | 2021-09-08 |
(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine 関連文献
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphineに関する追加情報
Comprehensive Overview of (R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi-o-tolylphosphine (CAS No. 849924-49-8)
(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi-o-tolylphosphine is a highly specialized chiral phosphine ligand widely utilized in asymmetric catalysis. With the CAS number 849924-49-8, this compound has garnered significant attention in pharmaceutical and fine chemical industries due to its unique structural properties and exceptional enantioselectivity. The ligand's ferrocene backbone, combined with di-o-tolylphosphine and bis(4-methoxy-3,5-dimethylphenyl)phosphino groups, enables precise control over stereochemical outcomes in transition metal-catalyzed reactions.
In recent years, the demand for chiral phosphine ligands like (R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi-o-tolylphosphine has surged, driven by the growing need for enantiopure compounds in drug development. Researchers frequently search for "best chiral ligands for asymmetric hydrogenation" or "ferrocenyl phosphine applications," highlighting the compound's relevance. Its ability to facilitate high-yielding, stereospecific transformations makes it indispensable for synthesizing complex molecules, such as APIs (Active Pharmaceutical Ingredients).
The ligand's design incorporates electron-rich aromatic systems (4-methoxy-3,5-dimethylphenyl and o-tolyl groups), which enhance metal-ligand coordination stability. This feature is critical for reactions like cross-coupling and enantioselective reductions, topics frequently explored in academic and industrial forums. Users often inquire about "how to improve catalyst turnover with chiral phosphines" or "role of ferrocene in asymmetric catalysis," underscoring the compound's technical significance.
From an SEO perspective, keywords such as "CAS 849924-49-8 supplier," "chiral auxiliary for C-C bond formation," and "sterically hindered phosphine ligands" align with current search trends. The ligand's compatibility with palladium, rhodium, and ruthenium catalysts further broadens its applicability, making it a versatile tool for synthetic chemists. Its stability under rigorous reaction conditions also addresses common queries like "air-stable chiral phosphines."
In conclusion, (R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi-o-tolylphosphine represents a pinnacle of ligand design, merging structural ingenuity with practical utility. As asymmetric synthesis continues to dominate organic chemistry research, this compound will remain a cornerstone for achieving high enantiomeric excess in target molecules.
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